molecular formula C16H15F2NO2S B2724790 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone CAS No. 1705869-47-1

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone

Cat. No.: B2724790
CAS No.: 1705869-47-1
M. Wt: 323.36
InChI Key: GTJHOZCOCNXTNQ-UHFFFAOYSA-N
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Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a useful research compound. Its molecular formula is C16H15F2NO2S and its molecular weight is 323.36. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Aza-Piancatelli Rearrangement and Michael Reaction : Furan-2-yl(phenyl)methanol derivatives, through a reaction involving 2-aminothiophenol or 2-aminophenol, undergo the aza-Piancatelli rearrangement to yield thiazine or oxazine derivatives, showcasing the compound's utility in creating complex heterocyclic structures (B. Reddy et al., 2012).

  • Enzyme-catalyzed Oxidation : Enzymatic methods have been explored for oxidizing related furan compounds, indicating potential pathways for environmentally friendly synthesis processes (W. Dijkman et al., 2014).

  • Catalytic Reduction : Research on the catalytic reduction of biomass-derived furanic compounds like furfural and HMF into valuable chemicals suggests possible applications for related furan derivatives in biorefinery technologies (Y. Nakagawa et al., 2013).

Biological Activities

  • Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been investigated for their in vitro protein tyrosine kinase inhibitory activity, indicating potential therapeutic applications. Some derivatives exhibited promising activity, suggesting the significance of furan derivatives in developing novel inhibitors (Feilang Zheng et al., 2011).

Chemical Properties and Reactions

  • Palladium-catalyzed Arylations : The compound's furan rings have been subjected to palladium-catalyzed α- and β-arylations, revealing intricate reactions that afford furan-derived fluorenones. This showcases the compound's role in advanced organic synthesis and material science (Xiaoting Zhang et al., 2016).

  • Hydrogenation of Furfural and Levulinic Acid : Studies on the selective hydrogenation of furfural and levulinic acid over novel catalysts suggest related furan compounds, including (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone, could be transformed into valuable chemicals, indicating potential in green chemistry and sustainability (Zhi‐Xin Li et al., 2020).

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c17-12-1-2-14(18)13(9-12)15-3-5-19(6-8-22-15)16(20)11-4-7-21-10-11/h1-2,4,7,9-10,15H,3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHOZCOCNXTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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